Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate
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Overview
Description
Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is a complex organic compound with multiple functional groups. It is primarily used in biochemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate involves multiple steps. The starting materials typically include N-hydroxysuccinimide (NHS) and various propanoate derivatives. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles such as amines and alcohols.
Oxidation and Reduction: Though less common, it can undergo redox reactions under specific conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a crosslinking agent in polymer synthesis and as a reagent in organic synthesis .
Biology
In biological research, it is used for protein modification and labeling, enabling the study of protein-protein interactions and cellular processes .
Medicine
Industry
Industrially, it is used in the production of advanced materials and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable covalent bonds with target molecules. This is primarily due to the reactive NHS ester groups, which readily react with nucleophiles such as amines and thiols. This property makes it useful in crosslinking and labeling applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl acrylate .
Uniqueness
Compared to similar compounds, Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate offers enhanced stability and reactivity, making it particularly useful in applications requiring robust and reliable chemical modifications .
Biological Activity
Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is a complex synthetic compound that belongs to the family of pyrrolidine derivatives. These compounds are known for their diverse biological activities, including antioxidant, anticonvulsant, and antinociceptive properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
The molecular formula of this compound is C26H33N3O15, with a molecular weight of approximately 627.55 g/mol. Its structure includes multiple dioxopyrrolidine units which contribute to its biological activity.
Antioxidant Activity
Pyrrolidine derivatives have been extensively studied for their antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds. Research indicates that certain pyrrolidine derivatives exhibit significant radical scavenging ability and can reduce oxidative stress in biological systems .
Table 1: Antioxidant Activity of Pyrrolidine Derivatives
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of hybrid compounds derived from pyrrolidine. For instance, one study reported that a related compound demonstrated significant efficacy in various seizure models (e.g., maximal electroshock and pentylenetetrazole-induced seizures), indicating its potential as a therapeutic agent for epilepsy .
Table 2: Anticonvulsant Activity in Mouse Models
Compound | ED50 (mg/kg) | Model Tested | Reference |
---|---|---|---|
Compound 22 | 23.7 | Maximal Electroshock | |
Compound 22 | 22.4 | 6 Hz Seizures | |
Compound 22 | 59.4 | Pentylenetetrazole |
Antinociceptive Activity
The antinociceptive effects of pyrrolidine derivatives have also been documented. In vivo studies show that certain derivatives can effectively reduce pain responses in animal models, suggesting their potential application in pain management .
Case Studies
Case Study 1: Efficacy in Pain Models
In a controlled study involving formalin-induced tonic pain in mice, the compound exhibited significant pain relief compared to control groups. This suggests a mechanism involving central nervous system modulation .
Case Study 2: Structure–Activity Relationship Analysis
A detailed structure–activity relationship analysis revealed that modifications to the pyrrolidine core significantly influenced both antioxidant and anticonvulsant activities. The introduction of specific substituents enhanced the biological efficacy of the derivatives tested .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2,2-bis[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]propoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O20/c38-21-1-2-22(39)34(21)54-29(46)9-13-50-17-33(18-51-14-10-30(47)55-35-23(40)3-4-24(35)41,19-52-15-11-31(48)56-36-25(42)5-6-26(36)43)20-53-16-12-32(49)57-37-27(44)7-8-28(37)45/h1-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJSXGYEHPOQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC(COCCC(=O)ON2C(=O)CCC2=O)(COCCC(=O)ON3C(=O)CCC3=O)COCCC(=O)ON4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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